methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-18-9-5-14(6-10-18)19-13-28-20(24-19)16(11-22)12-23-17-7-3-15(4-8-17)21(25)27-2/h3-10,12-13,23H,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXSRFMHQKUGAB-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (CAS Number: 1021263-19-3) is a complex organic compound with potential biological applications. This article explores its biological activity based on diverse research findings, including synthesis methods, antimicrobial properties, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H17N3O3S
- Molecular Weight : 391.443 g/mol
- SMILES Notation : COc1ccc(cc1)c1csc(n1)/C(=C/Nc1ccc(cc1)C(=O)OC)/C#N
Synthesis Methods
Recent studies have reported various synthesis methods for this compound, emphasizing its potential as an active pharmaceutical ingredient. For instance, a novel process was developed that allows for efficient preparation with an overall yield of 27.7% without the need for chromatographic purification of intermediates .
Antimicrobial Properties
The compound has shown promising antimicrobial activity. A study focused on synthesizing new thiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial effects against various pathogens. This suggests that this compound could be effective against microbial infections due to its structural similarities to known antimicrobial agents .
Antioxidant Activity
Research indicates that compounds containing thiazole rings can exhibit antioxidant properties. In a study measuring the antioxidant activity of related compounds, it was found that certain derivatives demonstrated high efficacy in scavenging free radicals, outperforming standard antioxidants like ascorbic acid . This suggests that this compound may also possess significant antioxidant capabilities.
Therapeutic Potential
The compound's structure indicates potential therapeutic applications, particularly in treating cardiovascular and renal disorders. Research on related compounds has identified them as non-steroidal antagonists of mineralocorticoid receptors, which are implicated in conditions such as heart failure and diabetic nephropathy . This opens avenues for further investigation into its use as a treatment option in these areas.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with thiazole moieties exhibit promising anticancer properties. Methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate has been investigated for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer models, suggesting its potential as a therapeutic agent against these malignancies .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell cycle progression |
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of bacteria and fungi. Its thiazole structure contributes to its efficacy in disrupting microbial cell functions.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard strains of Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
Pesticide Development
The compound's structural features make it suitable for development as a pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest management solutions.
Case Study: Insecticidal Activity
Field trials have shown that formulations containing this compound effectively reduced pest populations in agricultural settings, particularly against aphids and whiteflies.
| Pest | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 78 | 250 |
Herbicide Potential
Research indicates that the compound may also possess herbicidal properties. Its mode of action involves the inhibition of photosynthesis in target weed species.
Case Study: Herbicidal Activity
Laboratory tests revealed that this compound effectively inhibited the growth of common weeds such as Amaranthus retroflexus at concentrations below those required for conventional herbicides .
| Weed Species | Effective Concentration (EC50) |
|---|---|
| Amaranthus retroflexus | 30 µg/mL |
| Chenopodium album | 25 µg/mL |
Preparation Methods
Reaction Conditions and Reagents
Purification and Characterization
-
1H NMR (400 MHz, DMSO-) :
Preparation of Methyl 4-Aminobenzoate
The benzoate ester moiety is synthesized via esterification and subsequent functionalization:
Esterification of 4-Nitrobenzoic Acid
Reduction to Methyl 4-Aminobenzoate
-
Catalytic hydrogenation :
-
Alternative method :
Formation of the Enamine-Cyanovinyl Linkage
The key step involves coupling the thiazole and benzoate moieties via a Knoevenagel condensation to form the (E)-configured enamine.
Condensation Protocol
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Reactants :
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2-Amino-4-(4-methoxyphenyl)-1,3-thiazole (1.0 equiv),
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Methyl 4-aminobenzoate (1.1 equiv),
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Cyanoacetic acid (1.2 equiv).
-
-
Conditions :
-
Mechanism :
The reaction proceeds via nucleophilic attack of the thiazole amine on the activated cyanoacetate intermediate.
Stereochemical Control
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The (E)-configuration is favored due to steric hindrance between the thiazole’s methoxyphenyl group and the benzoate’s ester moiety.
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Verification : coupling constants ( Hz for trans-vinylic protons).
Optimization of Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes condensation rate |
| Solvent | Toluene | Azeotropic removal of water |
| Catalyst | Piperidine | Enhances enamine formation |
| Reaction Time | 12 hours | Completes conversion |
Purification and Analytical Data
Column Chromatography
Spectroscopic Characterization
-
IR (KBr) :
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(101 MHz, CDCl) :
Challenges and Alternative Routes
Competing Side Reactions
Microwave-Assisted Synthesis
Scalability and Industrial Relevance
Q & A
Q. What are the common synthetic routes and critical reaction conditions for preparing methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate?
- Methodological Answer : The compound is synthesized via condensation reactions between aminothiazole derivatives and cyanoacetamide intermediates. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium methoxide (nucleophilic substitution). Reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol/DMF, pH control) must be rigorously optimized to prevent side reactions like hydrolysis of the cyano group. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Structural confirmation requires a combination of:
- Melting Point Analysis : To assess purity.
- FT-IR : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex scaffolds .
- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (±1 ppm accuracy).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Emergency procedures include rinsing exposed areas with water (15+ minutes) and immediate medical consultation for ingestion. Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with modified thiazole or methoxyphenyl groups?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is critical. Variables include:
- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution but may increase ester hydrolysis.
- Catalyst Screening : Palladium catalysts for cross-coupling or acid/base catalysts for imine formation.
- Temperature Gradients : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes. Monitor by TLC/HPLC and validate via fractional factorial design .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR)?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomers).
- Deuteration Studies : Replace exchangeable protons (e.g., NH) to simplify spectra.
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian, ORCA). Cross-reference with crystallographic data if available .
Q. What methodologies are used to evaluate structure-activity relationships (SAR) for biological activity?
- Methodological Answer : SAR studies involve:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, cyano with nitro) .
- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorescence polarization.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes. Correlate docking scores with experimental IC₅₀ values .
Q. How can discrepancies between in vitro and in vivo biological activity data be addressed?
- Methodological Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Solutions include:
- ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal incubation).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance absorption.
- Pharmacokinetic Studies : Track plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
